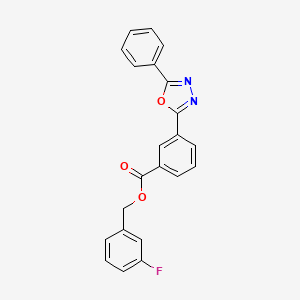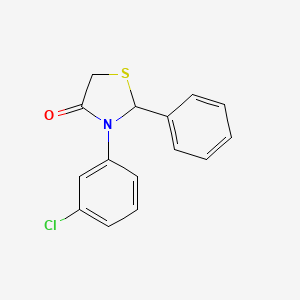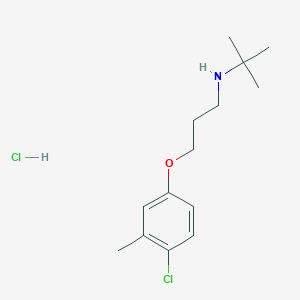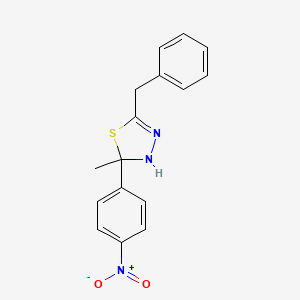
3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of benzyl benzoate and 1,3,4-oxadiazole, which are known for their diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood, but studies have suggested that it may exert its biological activities through various pathways. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. In anti-inflammatory and antioxidant studies, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. In vitro studies have reported its ability to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In animal models, it has been shown to reduce tumor growth, inflammation, and oxidative stress. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is its high yield and purity, which makes it suitable for various applications. It is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate. One direction is to investigate its potential as a fluorescent probe for other metal ions and biomolecules. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. In medicinal chemistry, more studies are needed to fully understand its mechanism of action and optimize its anticancer and anti-inflammatory activities. Overall, the potential applications of this compound make it an exciting compound for future research.
Métodos De Síntesis
The synthesis of 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves the reaction of 3-fluorobenzyl chloride with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has attracted significant attention in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent, with studies reporting its ability to reduce inflammation and oxidative stress in animal models.
In material science, this compound has been investigated for its potential as a fluorescent probe, with studies reporting its ability to selectively detect metal ions such as copper and zinc. It has also been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Propiedades
IUPAC Name |
(3-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-19-11-4-6-15(12-19)14-27-22(26)18-10-5-9-17(13-18)21-25-24-20(28-21)16-7-2-1-3-8-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDUFBHUKXBOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
